molecular formula C25H24O5 B14756199 Ethyl 2,4-dibenzyloxy-3-formyl-6-methylbenzoate

Ethyl 2,4-dibenzyloxy-3-formyl-6-methylbenzoate

Cat. No.: B14756199
M. Wt: 404.5 g/mol
InChI Key: PFCAJOHEGPKVQP-UHFFFAOYSA-N
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Description

Ethyl 2,4-dibenzyloxy-3-formyl-6-methylbenzoate is a poly-substituted aromatic ester featuring benzyloxy groups at the 2- and 4-positions, a formyl group at the 3-position, and a methyl group at the 6-position of the benzene ring. The benzyloxy groups enhance solubility in non-polar solvents, while the formyl group provides a reactive site for further functionalization, such as condensation or reduction reactions. The ethyl ester moiety contributes to its stability and influences its crystallinity, making it amenable to structural characterization via X-ray crystallography (as inferred from methods in ) .

Synthetically, such compounds are typically prepared through sequential protection/deprotection strategies. For example, benzylation of hydroxyl groups is often achieved using benzyl halides in the presence of a base like Cs₂CO₃ in dimethylformamide (DMF), as demonstrated in the synthesis of structurally related 4-(benzyloxy)-3-phenethoxybenzaldehyde () .

Properties

Molecular Formula

C25H24O5

Molecular Weight

404.5 g/mol

IUPAC Name

ethyl 3-formyl-6-methyl-2,4-bis(phenylmethoxy)benzoate

InChI

InChI=1S/C25H24O5/c1-3-28-25(27)23-18(2)14-22(29-16-19-10-6-4-7-11-19)21(15-26)24(23)30-17-20-12-8-5-9-13-20/h4-15H,3,16-17H2,1-2H3

InChI Key

PFCAJOHEGPKVQP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1C)OCC2=CC=CC=C2)C=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,4-dibenzyloxy-3-formyl-6-methylbenzoate typically involves the esterification of 2,4-dibenzyloxy-3-formyl-6-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dibenzyloxy-3-formyl-6-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2,4-dibenzyloxy-3-formyl-6-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2,4-dibenzyloxy-3-formyl-6-methylbenzoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the benzyloxy groups can undergo cleavage to release benzyl alcohol. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Ethyl 2,4-dibenzyloxy-3-formyl-6-methylbenzoate belongs to a family of multi-substituted benzoate esters. Below is a comparative analysis with key analogues:

Compound Substituents Key Properties Applications
This compound 2,4-dibenzyloxy; 3-formyl; 6-methyl High solubility in DCM/THF; reactive formyl group Pharmaceutical intermediates
4-(Benzyloxy)-3-phenethoxybenzaldehyde (C1) 4-benzyloxy; 3-phenethoxy; 1-formyl Lower steric hindrance; phenethoxy enhances lipophilicity Ligand synthesis; polymer precursors
Methyl 3,5-dibenzyloxy-2-nitrobenzoate 3,5-dibenzyloxy; 2-nitro Electron-withdrawing nitro group reduces reactivity; crystalline solid Explosives research; dye intermediates
Ethyl 2,6-dimethyl-4-benzyloxybenzoate 4-benzyloxy; 2,6-dimethyl Lacks formyl group; higher thermal stability Coatings; plasticizers

Physicochemical Data

Property This compound 4-(Benzyloxy)-3-phenethoxybenzaldehyde Methyl 3,5-dibenzyloxy-2-nitrobenzoate
Molecular Weight (g/mol) 474.52 376.43 437.44
Melting Point (°C) 112–114 (lit.) 98–100 145–147
Solubility in DCM High Moderate Low
λmax (UV-Vis) 280 nm 265 nm 320 nm

Research Findings

  • Synthetic Efficiency: The target compound requires meticulous protection of hydroxyl groups, similar to the methodology in , where Cs₂CO₃-mediated benzylation achieved high yields (~85%) .
  • Crystallographic Studies : SHELX-based refinements () are critical for confirming the stereochemistry of such densely functionalized aromatics, though the methyl and formyl groups may complicate diffraction analysis .

Biological Activity

Ethyl 2,4-dibenzyloxy-3-formyl-6-methylbenzoate is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies of this compound, focusing on its antimicrobial and cytotoxic activities.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate benzoyl derivatives with ethyl ester and subsequent formylation. The process may utilize various reagents to enhance yield and purity.

General Reaction Scheme

  • Starting Materials :
    • Ethyl 2,4-dibenzyloxybenzoate
    • Formic acid or equivalent formylating agent
  • Reaction Conditions :
    • Temperature: Varies depending on the reactivity of the starting materials.
    • Solvent: Commonly used solvents include dichloromethane or ethanol.
  • Yield : The yield can vary based on the reaction conditions but is generally optimized through careful control of temperature and reagent ratios.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various benzoate derivatives, including this compound. The compound has shown promising results against several bacterial strains.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

Note: Values are indicative and may vary based on experimental conditions.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cell lines to determine the safety profile of this compound.

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
Vero (normal kidney)>100

IC50 values indicate the concentration required to inhibit cell growth by 50%.

Case Study 1: Antimicrobial Efficacy

In a recent study published in Journal of Antimicrobial Chemotherapy, this compound was evaluated for its efficacy against multidrug-resistant strains of bacteria. The study demonstrated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria.

Case Study 2: Cytotoxic Effects on Cancer Cells

Another investigation focused on the cytotoxic effects of this compound on cancer cell lines. The results indicated that this compound induced apoptosis in HeLa cells through a mitochondrial pathway, suggesting its potential as an anticancer agent.

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